N,N-dimethylbenzo[d]thiazole-2-sulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N,N-dimethyl-1,3-benzothiazole-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2S2/c1-11(2)15(12,13)9-10-7-5-3-4-6-8(7)14-9/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEZUCBUIVJJPSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=NC2=CC=CC=C2S1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30727879 | |
| Record name | N,N-Dimethyl-1,3-benzothiazole-2-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30727879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66003-73-4 | |
| Record name | N,N-Dimethyl-1,3-benzothiazole-2-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30727879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of N,n Dimethylbenzo D Thiazole 2 Sulfonamide Derivatives
Strategies for Benzothiazole-2-sulfonamide Synthesis
The construction of the benzothiazole-2-sulfonamide scaffold can be achieved through several distinct chemical strategies, primarily involving the formation of the crucial sulfur-nitrogen (S-N) bond. These methods often start from readily available benzothiazole (B30560) precursors.
Direct Oxidative Coupling Reactions
Direct oxidative coupling represents a key strategy for forming the S-N bond of the sulfonamide. This approach typically involves the oxidation of a sulfur-based precursor in the presence of an amine. One of the most convenient starting materials for this method is 2-mercaptobenzothiazole (B37678) (MBT) or its derivatives. acs.org
A prominent method involves the oxidative coupling of a benzothiazole-2-sulfinate salt with an amine. acs.org The key benzothiazole sulfinate salt precursor can be prepared from 2-mercaptobenzothiazole. acs.org This intermediate is then subjected to oxidative conditions with an amine to yield the desired sulfonamide. acs.org An alternative industrial process describes the direct oxidative cross-coupling of 2-mercaptobenzothiazole with an amine (morpholine) using oxygen and a catalyst to produce N-oxydiethylene-2-benzothiazole sulfonamide. rsc.org Another related oxidative process utilizes sodium hypochlorite (B82951) as an oxidant to react 2-mercaptobenzothiazoles with amines, though this primarily yields sulfenamide (B3320178) by-products alongside the desired sulfonamides. acs.orgnih.gov
Table 1: Examples of Oxidative Coupling Conditions for Sulfonamide Synthesis
| Starting Material | Amine | Oxidant/Catalyst | Solvent | Product Type |
|---|---|---|---|---|
| Benzothiazole-2-sulfinate salt | Primary/Secondary Amines | NCS/TBACl | MeCN | N-Substituted Benzothiazole-2-sulfonamide |
| 2-Mercaptobenzothiazole | Morpholine | O₂ / Catalyst | Water | N-Oxydiethylene-2-benzothiazole sulfonamide rsc.org |
| 2-Mercaptobenzothiazole | Secondary Amines | Sodium Hypochlorite | Acidic Medium | N,N-Disubstituted Benzothiazole Sulfenamide acs.org |
Sulfonylation of 2-Aminothiazole (B372263) Precursors
A more conventional approach involves the reaction of a 2-aminobenzothiazole (B30445) precursor with a suitable sulfonyl chloride. nih.gov This nucleophilic substitution reaction directly forms the desired sulfonamide linkage. This method is analogous to the well-established synthesis of other thiazole (B1198619) sulfonamides, which often employs a two-step process of sulfonylation followed by alkylation of the sulfonamide nitrogen. researchgate.net
A specific example is the synthesis of N-(6-phenylbenzo[d]thiazol-2-yl)benzenesulfonamide, which is achieved by reacting 2-amino-6-phenylbenzothiazole with benzenesulfonyl chloride. nih.gov This demonstrates the viability of using substituted 2-aminobenzothiazoles to generate a diverse range of sulfonamide derivatives.
Table 2: Synthesis of Benzothiazole Sulfonamides via Sulfonylation
| Benzothiazole Precursor | Sulfonyl Chloride | Product |
|---|---|---|
| 2-Amino-6-phenylbenzothiazole | Benzenesulfonyl chloride | N-(6-phenylbenzo[d]thiazol-2-yl)benzenesulfonamide nih.gov |
| 2-Amino-6-phenylbenzothiazole | p-Toluene sulfonyl chloride | N-(6-phenylbenzo[d]thiazol-2-yl)-4-methylbenzenesulfonamide nih.gov |
Organometallic Reagent-Mediated Approaches
The use of organometallic reagents offers another pathway to sulfonamides. A general method involves the reaction of organometallic reagents (derived from zinc, magnesium, or lithium) with a sulfur dioxide surrogate, such as 1,4-diazabicyclo[2.2.2]octane-bis(sulfur dioxide) (DABSO), and an N-chloroamine. acs.orgfigshare.com In this process, the organometallic species reacts with the SO₂ source to form a sulfinate salt intermediate in situ. This salt then reacts with the N-chloroamine to furnish the final sulfonamide product. figshare.com While this method has been reported for substrates like anilines and amino acids, its application provides a potential, though not explicitly demonstrated, route for the synthesis of benzothiazole-2-sulfonamides by using a corresponding benzothiazole-based organometallic reagent. figshare.com
Copper-Catalyzed De-nitrogen/Sulfonylation Reactions
Modern synthetic methods include copper-catalyzed reactions that utilize diazonium salts or triazenes as precursors, which release nitrogen gas (N₂) during the reaction. These "de-nitrogen" or "denitrogenative" processes can be coupled with a sulfonylation step.
One such protocol involves the copper-catalyzed reaction of aryldiazonium tetrafluoroborates with a sulfur dioxide source like DABSO. acs.orgrsc.orgtheses.cz In this transformation, the diazonium salt generates an aryl radical upon decomposition, which is then trapped by SO₂ to form an arylsulfonyl radical. This radical intermediate subsequently reacts to form the sulfonamide. acs.orgrsc.org A similar strategy employs aryltriazenes, which also serve as precursors to aryl and amino groups, in a photo-induced copper-catalyzed reaction with an SO₂ source to controllably synthesize aryl sulfonamides. While these methods have been developed for general aryl systems, they represent a viable strategy for the synthesis of benzothiazole-2-sulfonamides, provided a stable 2-diazoniumbenzothiazole salt or a corresponding triazene (B1217601) could be prepared.
Approaches to N,N-Dialkylation and Derivatization
Once the benzothiazole-2-sulfonamide core is synthesized, further functionalization, particularly at the sulfonamide nitrogen, can be achieved. This allows for the introduction of various alkyl groups, leading to compounds like N,N-dimethylbenzo[d]thiazole-2-sulfonamide.
Microwave-Promoted Fukuyama-Mitsunobu Reaction
A highly specific and efficient method for the N-alkylation of N-mono-substituted benzothiazole-2-sulfonamides is the Fukuyama-Mitsunobu reaction, which can be significantly accelerated using microwave irradiation. acs.orgnih.gov This reaction allows for the stereoselective introduction of a second alkyl group onto the sulfonamide nitrogen. acs.org
The procedure involves reacting an N-monoalkylated benzothiazole-2-sulfonamide with an alcohol in the presence of a phosphine (B1218219) (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diisopropyl azodicarboxylate, DIAD) under microwave heating. This transformation has been shown to be effective for primary and secondary alcohols, proceeding with high yields and excellent functional group tolerance. Notably, the reaction often fails when using conventional heating, highlighting the critical role of microwave promotion in achieving the desired transformation. For secondary alcohols, the reaction proceeds with complete stereochemical inversion.
Table 3: Substrate Scope for Microwave-Promoted Fukuyama-Mitsunobu N-Alkylation of Benzothiazole-2-sulfonamides
| N-Alkyl-benzothiazole-2-sulfonamide | Alcohol | Reagents | Conditions | Product | Yield |
|---|---|---|---|---|---|
| N-benzyl-BT-sulfonamide | Benzyl alcohol | DIAD, PPh₃ | 100W, 50°C, 10 min | N,N-dibenzyl-BT-sulfonamide | 83% |
| N-benzyl-BT-sulfonamide | (R)-1-phenylethanol | DIAD, PPh₃ | 100W, 50°C, 10 min | (S)-N-benzyl-N-(1-phenylethyl)-BT-sulfonamide | 95% |
| N-benzyl-BT-sulfonamide | Ethyl (S)-lactate | DIAD, PPh₃ | 100W, 50°C, 10 min | Ethyl (R)-2-(benzyl(benzo[d]thiazol-2-ylsulfonyl)amino)propanoate | 98% |
| N-((S)-1-phenylethyl)-BT-sulfonamide | Benzyl alcohol | DIAD, PPh₃ | 100W, 50°C, 10 min | (S)-N-benzyl-N-(1-phenylethyl)-BT-sulfonamide | 93% |
BT = Benzo[d]thiazol
Green Chemistry Principles in Synthesis
The application of green chemistry principles to the synthesis of sulfonamides, including benzothiazole derivatives, aims to reduce the environmental impact of chemical processes. Key areas of focus include the use of alternative reaction media and energy sources.
Solvent-free, or neat, reaction conditions are a cornerstone of green chemistry, as they eliminate the environmental and economic costs associated with solvent use, recovery, and disposal. The synthesis of benzothiazole derivatives, the core structure of the target compound, has been successfully achieved under solvent-free conditions. For example, the condensation of 2-aminothiophenol (B119425) with various aldehydes can be carried out without a solvent, often accelerated by microwave irradiation or the use of a catalyst. researchgate.net
While a specific protocol for the solvent-free synthesis of this compound is not prominently documented, the synthesis of its precursors can be adapted to solvent-free methods. For instance, the formation of the benzothiazole ring system from 2-aminothiophenol and a suitable carbonyl compound can be performed under neat conditions. researchgate.net Subsequent sulfonylation and dimethylation steps could potentially be optimized to also run under solvent-free or minimal-solvent conditions.
Ultrasonic irradiation has emerged as a powerful tool in green synthesis, often leading to shorter reaction times, higher yields, and milder reaction conditions compared to conventional heating methods. The synthesis of sulfonamides has been shown to be amenable to ultrasound assistance. nih.gov
One notable green approach involves the N-sulfonylation of amines using a natural and reusable Natrolite nanozeolite catalyst under ultrasound irradiation at room temperature. This method offers the advantages of using a green solvent, milder conditions, high purity and yields, and reduced reaction times. mdpi.com Another example is the ultrasound-assisted condensation of aryl sulfonyl chlorides and aryl amines in the presence of ferric chloride-bentonite in ethanol, which provides good yields of aryl sulfonamides.
The synthesis of N-substituted 5-aryl-1,2,4-triazole-3-acetamide derivatives has been efficiently achieved using ultrasound irradiation, resulting in significant yield improvements and drastically reduced reaction times compared to conventional heating. nih.gov These findings strongly suggest that the synthesis of this compound, particularly the sulfonylation step, could be significantly improved by the application of ultrasonic irradiation, potentially in combination with green solvents or catalysts.
Table 2: Ultrasound-Assisted Synthesis of Sulfonamide Derivatives
| Reaction Type | Catalyst/Conditions | Key Advantages | Reference |
| N-sulfonylation of amines | Natural Natrolite nanozeolite, room temperature | Green solvent, high purity, shorter reaction time | mdpi.com |
| Condensation of aryl sulfonyl chlorides and aryl amines | Ferric chloride-bentonite, ethanol | Good yields | |
| Synthesis of N-substituted triazole acetamides | Ultrasound irradiation, 45-55°C | High yields, reduced reaction time | nih.gov |
Aqueous Media Reaction Systems
Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. The synthesis of sulfonamides in aqueous media represents a significant advancement in green chemistry. A facile and environmentally benign method for sulfonamide synthesis has been developed that operates under dynamic pH control in water. This approach uses equimolar amounts of the amino compound and the arylsulfonyl chloride and avoids the need for organic bases. Product isolation is simplified to filtration after acidification, yielding products of excellent purity without further purification. rsc.org
The synthesis of benzothiazole-2-thiol derivatives, which are structurally related to the target compound, has also been successfully carried out in aqueous media using copper sulfate (B86663) as a catalyst, both under conventional heating and ultrasonic irradiation. aip.org Furthermore, the synthesis of benzothiazoles through the condensation of 2-aminothiophenol and aldehydes can be conveniently performed in water. researchgate.net These examples highlight the feasibility of adapting the synthesis of this compound and its precursors to aqueous reaction systems, thereby significantly reducing the reliance on volatile organic solvents.
Formation of Key Chemical Bonds
The formation of the nitrogen-sulfur (N-S) bond is the pivotal step in the synthesis of sulfonamides. For this compound, this involves the reaction between a derivative of 2-mercaptobenzothiazole and a source of the dimethylamino sulfonyl group, or the reaction of 2-aminobenzothiazole with a sulfonylating agent followed by dimethylation.
A common and direct method for N-S bond formation is the reaction of an amine with a sulfonyl chloride in the presence of a base. In the context of the target molecule, this would involve the reaction of dimethylamine (B145610) with benzo[d]thiazole-2-sulfonyl chloride. The synthesis of various N-substituted benzothiazole-2-sulfonamides has been documented through the reaction of the corresponding amine with benzo[d]thiazole-2-sulfonyl chloride. theses.cz
Alternatively, a pre-formed benzothiazole amine can be reacted with a sulfonylating agent. For example, 2-aminothiazole can undergo N-sulfonylation with various sulfonyl chlorides in water with sodium acetate (B1210297) as the base. nih.gov This would form the N-H sulfonamide, which can then be subsequently dimethylated.
More advanced strategies for N-S bond formation include copper-catalyzed aminosulfonylation reactions. One such method utilizes aryldiazonium tetrafluoroborates, a sulfur dioxide surrogate, and N-chloroamines. jsynthchem.com This approach allows for the synthesis of a wide range of sulfonamides under mild conditions. While not specifically applied to benzothiazoles in the cited literature, such catalytic methods represent a modern approach to N-S bond formation that could potentially be adapted for the synthesis of this compound.
A thesis on the synthesis of N,N-disubstituted benzothiazole-2-sulfonamides outlines various strategies based on N-S, N-C, and C-S bond formation, indicating the versatility of synthetic approaches to this class of compounds. theses.cz
N-C Bond Formation Strategies
The formation of a nitrogen-carbon (N-C) bond is a fundamental transformation in the synthesis of various organic compounds. In the context of this compound derivatives, these strategies are crucial for introducing a wide range of substituents, thereby enabling the diversification of molecular structures.
One of the prominent methods for N-C bond formation is the Chan-Lam coupling reaction. This copper-promoted reaction facilitates the cross-coupling of N-nucleophiles with boronic acid derivatives. theses.cz While heteroarylsulfonamides can sometimes be challenging substrates due to their lower nucleophilicity, this method has been explored for the arylation of benzothiazole sulfonamides. theses.cz The reaction typically involves a copper catalyst, a base, and an aryl boronic acid to introduce an aryl group onto the nitrogen atom of a related sulfonamide precursor.
Another significant approach involves the alkylation of the sulfonamide nitrogen. This can be achieved by reacting a precursor N-H sulfonamide with an alkylating agent in the presence of a suitable base. For instance, N-sulfonylated intermediates can be subjected to alkylation using various alkylating agents to yield the desired N-substituted products. nih.gov
A doctoral thesis by Zálesák provides detailed insights into the challenges and successes of N-C(sp2) bond formation. theses.cz Initial attempts using palladium-promoted couplings were not fruitful. However, the focus shifted to the copper-promoted Chan-Lam coupling, which, despite the known lower reactivity of heteroarylsulfonamides, showed promise under specific conditions. theses.cz The lower nucleophilicity of the sulfonamide anion, which is stabilized and therefore less reactive, presents a hurdle in these transformations. theses.cz
Table 1: Representative N-C Bond Formation Reactions for Benzothiazole Sulfonamide Derivatives
| Entry | Reactants | Catalyst/Reagent | Solvent | Temp. (°C) | Yield (%) | Ref. |
| 1 | Benzothiazole-2-sulfonamide, Phenylboronic acid | Cu(OAc)2, Pyridine | DCM | RT | - | theses.cz |
| 2 | N-Arylcyanothioformamide | Pd(OAc)2, Cu(OAc)2, KI | DMA | 120 | Good | iaea.org |
| 3 | 2-Aminothiazole, Sulfonyl chloride | Sodium acetate | Water | 80-85 | High | nih.gov |
| 4 | N-Sulfonamide, Alkylating agent | Calcium hydride | DMF | 50-55 | High | nih.gov |
Note: The table presents generalized conditions and may not be specific to this compound but are relevant to the broader class of benzothiazole sulfonamides. The yields are described qualitatively as reported in the source.
C-S Bond Formation Strategies
The formation of carbon-sulfur (C-S) bonds is another critical aspect of the synthesis and transformation of benzothiazole derivatives. These strategies often involve the cyclization of precursors to form the benzothiazole ring system itself.
A notable method for constructing the benzothiazole core involves the intramolecular cyclization of N-arylcyanothioformamides. This reaction, catalyzed by a palladium and copper system, proceeds via a C-H functionalization followed by an intramolecular C-S bond formation. iaea.org This approach allows for the synthesis of a variety of substituted 2-cyanobenzothiazoles, which can be further elaborated. iaea.org
Another strategy involves the reaction of 2-aminothiophenol with various electrophiles. While not directly forming a C-S bond on a pre-existing this compound, this is a fundamental route to the core structure from which the target compound is derived.
The thesis by Zálesák also touches upon C-S bond formation in the context of benzothiazole sulfonamide transformations. theses.cz One of the explored reactions involved a palladium(II)-catalyzed intramolecular rearrangement that leads to the formation of a C-S bond, ultimately resulting in a desulfonylated product. theses.cz This transformation highlights the potential for the sulfonyl group to participate in unexpected bond-forming reactions. theses.cz
Table 2: Key C-S Bond Formation Reactions in Benzothiazole Synthesis
| Entry | Reactants | Catalyst/Reagent | Solvent | Temp. (°C) | Product Type | Ref. |
| 1 | N-Arylcyanothioformamide | Pd/Cu, KI | DMA | 120 | 2-Cyanobenzothiazole | iaea.org |
| 2 | 2-Halophenylthiourea | CuI, Pd(dba)2 | Dioxane | 110 | 2-Aminobenzothiazole | theses.cz |
| 3 | N-Substituted arylamine, Sulfur | - | - | - | 2-Substituted benzothiazole |
Note: This table outlines general methodologies for C-S bond formation leading to the benzothiazole scaffold.
Chemoselective and Stereoselective Synthetic Pathways
Chemoselectivity and stereoselectivity are paramount in modern organic synthesis for the efficient construction of complex molecules with well-defined three-dimensional structures. Research into the derivatives of this compound has explored these aspects to control reaction outcomes.
The Zálesák thesis provides significant insights into the chemoselective functionalization of molecules containing the benzothiazole sulfonamide group. For instance, the benzothiazole sulfonamide moiety can be used as a protecting group for amines. This was demonstrated in the chemoselective protection of aminoalcohols, where the amino group was selectively converted to the corresponding sulfonamide in the presence of a free hydroxyl group. The subsequent selective removal of the benzothiazole group was achieved using reagents like sodium borohydride (B1222165) (NaBH4) or lithium ethanethiolate (EtSLi), affording the deprotected amine in excellent yields.
Stereoselective transformations involving benzothiazole sulfonamide derivatives have also been investigated. While specific examples for this compound are not extensively detailed in the provided search results, the broader class of benzothiazole sulfonamides has been utilized in stereoselective reactions. The Zálesák thesis describes the use of these compounds in transformations that lead to the formation of chiral products. theses.cz For example, the study explored the generation of trisubstituted highly reactive olefins from benzothiazole sulfones (a related class of compounds), which can then be converted into various acyclic and cyclic scaffolds, including polycyclic structures, with potential for stereocontrol.
Table 3: Chemoselective Transformations of Benzothiazole Sulfonamide Derivatives
| Entry | Substrate | Reagent(s) | Product | Yield (%) | Ref. |
| 1 | Aminoalcohol | Benzothiazole-2-sulfonyl chloride, Base | N-(Benzothiazole-2-sulfonyl)aminoalcohol | Good | |
| 2 | BT-sulfonamide | NaBH4 or EtSLi | Deprotected amine | Excellent |
Note: The table highlights the use of the benzothiazole sulfonamide group in chemoselective protection and deprotection schemes.
Structural Elucidation and Advanced Spectroscopic Characterization of N,n Dimethylbenzo D Thiazole 2 Sulfonamide
X-ray Crystallographic Analysis
No published data are available for the X-ray crystallographic analysis of this compound.
Information on bond lengths, bond angles, and torsional angles for N,N-dimethylbenzo[d]thiazole-2-sulfonamide is not available in the public domain.
Details regarding the crystal system, space group, and intermolecular forces (such as hydrogen bonds or π-π stacking) for this compound have not been reported.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Specific NMR spectral data for this compound are not present in the searched literature.
A detailed assignment of proton chemical shifts and coupling constants for this compound is not available.
The ¹³C NMR spectral data and chemical shift assignments for the carbon atoms of this compound have not been published.
There are no reports on the use of advanced NMR techniques (e.g., COSY, HSQC, HMBC, NOESY) to study the stereochemistry or conformation of this compound.
Infrared (IR) and Raman Spectroscopy
The vibrational characteristics of this compound are determined by the collective motions of its constituent atoms. Infrared (IR) and Raman spectroscopy are powerful techniques for probing these vibrations and providing insight into the molecule's structure and bonding. The spectra are largely shaped by the distinct vibrational modes of the sulfonamide and benzothiazole (B30560) moieties.
Vibrational Mode Analysis of Sulfonamide and Thiazole (B1198619) Moieties
The vibrational spectrum of this compound is a composite of the characteristic vibrations of the sulfonamide group (-SO₂N(CH₃)₂) and the benzothiazole ring system.
The sulfonamide group gives rise to several key vibrational modes. The sulfur dioxide (-SO₂) portion exhibits strong, characteristic stretching vibrations. Specifically, asymmetric and symmetric stretching modes of the S=O bonds are expected. In related sulfonamide compounds, these bands are typically observed in the regions of 1380-1300 cm⁻¹ for the asymmetric stretch and 1180-1140 cm⁻¹ for the symmetric stretch. researchgate.net The C-S bond stretching vibration is also anticipated, though it is often weaker and can be coupled with other modes.
The thiazole moiety , being a heterocyclic aromatic system, has a set of characteristic ring stretching vibrations. These C=C and C=N stretching vibrations within the thiazole ring typically appear in the 1600-1300 cm⁻¹ region. researchgate.net The benzothiazole structure as a whole will have vibrations corresponding to the benzene (B151609) ring, including C-H stretching, and in-plane and out-of-plane bending modes, in addition to the thiazole-specific vibrations. The fusion of the benzene and thiazole rings can lead to complex coupled vibrations.
The N,N-dimethyl group introduces vibrations associated with the methyl (-CH₃) groups. These include symmetric and asymmetric C-H stretching, as well as bending (scissoring, rocking, wagging, and twisting) modes. The C-N stretching vibrations of the dimethylamino group are also expected.
An illustrative table of expected vibrational frequencies is provided below, based on data from analogous compounds.
| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |
| Sulfonamide (-SO₂) | Asymmetric Stretch | 1380 - 1300 |
| Sulfonamide (-SO₂) | Symmetric Stretch | 1180 - 1140 |
| Benzothiazole Ring | C=C and C=N Stretch | 1600 - 1300 |
| Aromatic C-H | Stretch | 3100 - 3000 |
| Methyl C-H | Asymmetric/Symmetric Stretch | 2980 - 2850 |
| C-N (dimethylamino) | Stretch | 1250 - 1020 |
Characterization of Functional Groups and Bond Stretches
The IR and Raman spectra allow for the direct identification of the key functional groups within this compound.
Sulfonyl Group (SO₂): The strong absorption bands corresponding to the asymmetric and symmetric S=O stretching are highly characteristic and are a primary indicator of the sulfonamide functionality. For instance, in sulfathiazole, a related compound, a peak at 1142 cm⁻¹ is attributed to the SO₂ group. researchgate.net
Benzothiazole Ring: The presence of aromatic C-H stretching vibrations above 3000 cm⁻¹ and a series of bands in the 1600-1450 cm⁻¹ region due to C=C and C=N ring stretching would confirm the benzothiazole system.
N,N-dimethyl Group: The C-H stretching bands of the methyl groups are expected in the 2980-2850 cm⁻¹ region. The C-N stretching band of the tertiary amine is also a useful diagnostic peak.
The combination of these characteristic bands provides a unique spectroscopic fingerprint for this compound, allowing for its unambiguous identification and structural confirmation.
Mass Spectrometry (MS)
Mass spectrometry is a crucial analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns.
Accurate Mass Determination and Fragmentation Pathway Analysis
The nominal molecular weight of this compound (C₉H₁₀N₂O₂S₂) is approximately 242.3 g/mol . High-resolution mass spectrometry (HRMS) would provide a more precise mass measurement, confirming the elemental composition.
Under mass spectrometric conditions, particularly with techniques like electrospray ionization (ESI) followed by tandem mass spectrometry (MS/MS), the protonated molecule [M+H]⁺ would be observed. The fragmentation of this precursor ion provides valuable structural information. Based on studies of similar benzothiazole sulfonamides and general sulfonamide fragmentation, several key fragmentation pathways can be predicted. researchgate.netrsc.orgnih.govnih.govresearchgate.net
A primary fragmentation pathway for aromatic sulfonamides involves the elimination of sulfur dioxide (SO₂), which corresponds to a neutral loss of 64 Da. nih.gov This often occurs through a rearrangement process. Another common fragmentation is the cleavage of the S-N bond, which can lead to the formation of characteristic fragment ions. rsc.org
For this compound, the following fragmentation pathways are plausible:
Loss of SO₂: The [M+H]⁺ ion could undergo rearrangement and lose a molecule of SO₂, resulting in an ion at m/z [M+H - 64]⁺.
Cleavage of the S-N Bond: Heterolytic cleavage of the sulfonamide S-N bond could lead to the formation of the benzothiazole-2-sulfonyl cation or related fragments. researchgate.net
Fragmentation of the Benzothiazole Ring: The benzothiazole ring itself can undergo fragmentation, although this typically requires higher collision energies.
A table of potential major fragment ions is presented below.
| m/z (mass-to-charge ratio) | Proposed Fragment | Description |
| 243 | [C₉H₁₁N₂O₂S₂]⁺ | Protonated molecule [M+H]⁺ |
| 179 | [C₉H₁₁N₂S₂]⁺ | Loss of SO₂ from the protonated molecule |
| 199 | [C₇H₅N₂S₂]⁺ | Cleavage of the N-dimethyl group and rearrangement |
| 166 | [C₇H₄NS₂]⁺ | Fragment ion resulting from rearrangement and cleavage, observed in other benzothiazole sulfonamides. researchgate.net |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones.
Analysis of Electronic Transitions and Chromophores
The UV-Vis spectrum of this compound is dominated by the electronic transitions within its chromophoric systems: the benzothiazole ring and the sulfonamide group.
The benzothiazole moiety is the principal chromophore. As a fused aromatic heterocyclic system, it is expected to exhibit strong absorptions due to π→π* transitions. These transitions involve the excitation of electrons from the bonding π orbitals to the antibonding π* orbitals of the aromatic system. The VUV absorption spectrum of thiazole itself shows intense bands, and similar behavior is expected for its benzo-fused derivative. researchgate.net
The sulfonamide group can also influence the electronic spectrum. The lone pairs of electrons on the nitrogen and oxygen atoms can participate in n→π* transitions, where a non-bonding electron is promoted to an antibonding π* orbital. These transitions are typically weaker than π→π* transitions. The attachment of the sulfonamide group to the benzothiazole ring can cause a shift in the absorption maxima (either a bathochromic or hypsochromic shift) compared to the unsubstituted benzothiazole, due to electronic interactions between the two moieties.
The solvent used for analysis can also affect the position and intensity of the absorption bands, particularly for n→π* transitions, due to stabilization of the ground and excited states.
Computational Chemistry and Molecular Modeling of N,n Dimethylbenzo D Thiazole 2 Sulfonamide
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the molecular properties of N,N-dimethylbenzo[d]thiazole-2-sulfonamide with a high degree of accuracy.
The initial step in DFT calculations involves the optimization of the molecular geometry to find the most stable, lowest-energy conformation of this compound. This process determines key structural parameters such as bond lengths, bond angles, and dihedral angles. The optimized geometry provides a realistic representation of the molecule's three-dimensional shape.
Following geometry optimization, the electronic structure is analyzed. This includes the determination of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap generally indicates a more reactive molecule.
Table 1: Selected Optimized Geometrical Parameters of this compound
| Parameter | Bond Length (Å) | Bond Angle (°) |
| S-O (sulfonamide) | 1.43 - 1.45 | O-S-O |
| S-N (sulfonamide) | 1.65 - 1.68 | C-S-N |
| C-S (thiazole) | 1.75 - 1.78 | S-C-N |
| C=N (thiazole) | 1.30 - 1.33 |
Note: The values presented are typical ranges observed in DFT studies of similar compounds and may vary depending on the specific computational method and basis set used.
The Molecular Electrostatic Potential (MESP) surface is a visual representation of the charge distribution around a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in biological systems. The MESP map highlights regions of positive and negative electrostatic potential.
For this compound, the MESP surface typically shows a negative potential (electron-rich regions) around the oxygen atoms of the sulfonamide group and the nitrogen atom of the thiazole (B1198619) ring. These areas are likely to be involved in electrophilic interactions. Conversely, positive potential (electron-poor regions) is generally observed around the hydrogen atoms.
DFT calculations can be used to predict the vibrational frequencies of this compound, which correspond to its infrared (IR) and Raman spectra. By comparing the calculated vibrational spectra with experimental data, the accuracy of the computational model can be validated. These calculations help in the assignment of specific vibrational modes to the observed spectral peaks, providing a deeper understanding of the molecule's bonding and structure.
Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
| Sulfonamide (SO₂) | Asymmetric Stretch | ~1350 - 1380 |
| Sulfonamide (SO₂) | Symmetric Stretch | ~1150 - 1180 |
| Thiazole (C=N) | Stretch | ~1600 - 1630 |
| Aromatic C-H | Stretch | ~3000 - 3100 |
Note: These are approximate frequency ranges and can be influenced by the computational level of theory.
The flexibility of this compound, particularly the rotation around the S-N bond of the sulfonamide group, can be explored by calculating the potential energy surface (PES). A PES scan involves systematically changing a specific dihedral angle and calculating the energy at each step. This analysis reveals the most stable conformations (energy minima) and the energy barriers to rotation (transition states), providing insights into the molecule's conformational preferences and dynamic behavior.
Molecular Docking Studies
Molecular docking is a computational technique used to predict the binding orientation of a small molecule (ligand) to a larger molecule, typically a protein receptor or enzyme. This method is instrumental in understanding the potential biological activity of this compound.
Molecular docking simulations are performed to predict how this compound might interact with the active site of a biological target. The process involves generating a multitude of possible binding poses and scoring them based on their predicted binding affinity.
These studies can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein. The results provide a structural basis for the molecule's potential inhibitory or modulatory activity and can guide the design of more potent and selective derivatives. For instance, the sulfonamide group is a well-known zinc-binding group, suggesting that this compound could potentially interact with zinc-containing enzymes like carbonic anhydrases.
Table 3: Hypothetical Molecular Docking Results for this compound with a Target Enzyme
| Target Enzyme | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Carbonic Anhydrase II | -7.5 to -9.0 | His94, His96, Thr199 | Zinc coordination, Hydrogen bond |
| Cyclooxygenase-2 | -8.0 to -9.5 | Arg120, Tyr355, Ser530 | Hydrogen bond, Hydrophobic |
Note: The data in this table is illustrative and represents typical results that could be obtained from molecular docking studies.
Assessment of Ligand-Target Interactions and Binding Affinities
Molecular docking is a key computational technique used to predict the binding orientation and affinity of a small molecule to a macromolecular target, such as a protein or enzyme. In the context of this compound, docking studies on its derivatives have revealed important interactions that contribute to their biological activities. For instance, studies on related benzothiazole (B30560) sulfonamides have shown that the sulfonamide group often plays a crucial role in binding, forming hydrogen bonds with amino acid residues in the active site of the target protein. nih.gov The benzothiazole ring can engage in hydrophobic and π-π stacking interactions, further stabilizing the ligand-protein complex. researchgate.net
The binding affinity, often expressed as a binding energy or docking score, quantifies the strength of the interaction between the ligand and its target. For a series of 2-(aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives, potent binding affinities against the DprE1 enzyme, a target for antitubercular agents, were observed, with docking scores ranging from -6.2 to -5.9 kcal/mol. nih.gov Another study on thiazole sulfonamide derivatives reported binding scores against the main protease of SARS-CoV-2 in the range of -7.7 to -8.7 kcal/mol. researchgate.net While specific data for this compound is not available, it is plausible that it would exhibit similar binding energies with relevant biological targets.
Table 1: Representative Ligand-Target Interactions and Binding Affinities for Benzothiazole Sulfonamide Derivatives
| Target Protein | Derivative Type | Key Interacting Residues | Binding Energy (kcal/mol) |
|---|---|---|---|
| Dihydropteroate (B1496061) synthase | Benzothiazole sulfonamide | Arg257, Ser222 | -8.60 |
| Carbonic Anhydrase IX | Thiazole-based sulfonamide | Thr199, Gln92 | Not specified (low S score indicates strong binding) |
This table is illustrative and based on data for related compounds.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of new, unsynthesized compounds and helps in understanding the structural features that are important for their biological effects.
Development of Predictive Models for Biological Activities
For thiazole and benzothiazole derivatives, several QSAR models have been developed to predict their antimicrobial and antioxidant activities. researchgate.netexcli.de These models are typically built using a set of known active and inactive compounds and a variety of molecular descriptors. The quality of a QSAR model is assessed by its statistical parameters, such as the squared correlation coefficient (r²) and the cross-validated squared correlation coefficient (q²). A statistically significant 2D-QSAR model for the antibacterial activity of aryl thiazole derivatives showed an r² of 0.9521 and a q² of 0.8619, indicating a good predictive ability. researchgate.net
Identification of Key Structural Descriptors Influencing Activity
Through QSAR studies, specific molecular descriptors that influence the biological activity of thiazole sulfonamides can be identified. These descriptors can be broadly categorized into electronic, steric, and hydrophobic properties. For example, 3D-QSAR models have indicated that electrostatic effects predominantly determine the binding affinities of certain thiazole derivatives. researchgate.net In other studies, descriptors related to the topology and electronic properties of the molecules were found to be important. researchgate.net The identification of these key descriptors provides valuable guidance for the rational design of new and more potent derivatives.
Table 2: Examples of Key Structural Descriptors in QSAR Models of Thiazole Derivatives
| Descriptor Type | Specific Descriptor | Influence on Activity |
|---|---|---|
| Electronic | Electrostatic fields | Dominantly determines binding affinities in some models. researchgate.net |
| Topological | T_C_C_4 | Major contributing descriptor for antibacterial activity against Gram-positive bacteria. researchgate.net |
This table is illustrative and based on data for related compounds.
In Silico Physicochemical Property Prediction
In silico methods are widely used to predict the physicochemical properties of molecules, which are crucial for their absorption, distribution, metabolism, and excretion (ADME) profiles. These predictions can help in the early stages of drug discovery to identify compounds with favorable pharmacokinetic properties.
For this compound, various physicochemical properties can be predicted using computational tools. These properties include molecular weight, lipophilicity (logP), aqueous solubility (logS), polar surface area (PSA), and the number of hydrogen bond donors and acceptors. For example, ADME studies on 2-(aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives have shown that some of these compounds possess favorable lipophilicity. nih.gov Another study on 2-aminothiazole (B372263) sulfonamides indicated that the compounds generally demonstrated high gastrointestinal absorption and were non-permeable to the blood-brain barrier. nih.gov
Table 3: Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
|---|---|
| Molecular Formula | C9H10N2O2S2 |
| Molecular Weight | 242.32 g/mol |
| LogP | 1.85 |
| Polar Surface Area | 64.9 Ų |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 4 |
These values are computationally predicted and may vary slightly depending on the algorithm used.
Mechanistic Insights into Biological Activities of N,n Dimethylbenzo D Thiazole 2 Sulfonamide and Analogs
Enzyme Inhibition Mechanisms
The benzothiazole (B30560) sulfonamide scaffold has proven to be a versatile pharmacophore, capable of targeting a diverse array of enzymes with significant therapeutic implications. The following sections explore the specific inhibitory mechanisms against several major classes of enzymes.
Carbonic Anhydrase (CA) Isoform Inhibition (hCA I, II, IX, XII)
Benzothiazole sulfonamides have been extensively studied as inhibitors of human carbonic anhydrase (hCA) isoforms. These zinc-metalloenzymes play crucial roles in processes such as pH regulation, CO2 homeostasis, and tumorigenicity. nih.govresearchgate.net The inhibitory action of sulfonamides is primarily mediated by the binding of the sulfonamide group to the zinc ion within the enzyme's active site. nih.gov
Analogs of N,N-dimethylbenzo[d]thiazole-2-sulfonamide have demonstrated varied and often potent inhibition against several hCA isoforms. For instance, a series of benzothiazole-based sulfonamides showed diverse inhibition profiles against the cytosolic isoforms hCA I and II, and the tumor-associated isoforms hCA IX and XII. nih.govresearchgate.net
Specifically, certain benzothiazole-derived sulfonamides with a ureido linker exhibited low to moderate inhibitory activities against hCA I, with inhibition constants (Kᵢ) in the range of 361.7 nM to 12.59 µM. nih.gov The same analogs displayed moderate to high inhibitory potential against hCA II, with Kᵢ values between 54.1 and 785.2 nM. nih.gov Notably, the position of the sulfamoyl group on the benzothiazole ring significantly influences the inhibitory activity. nih.gov
The tumor-related isoforms hCA IX and XII are particularly important targets in cancer therapy. Benzothiazole-based sulfonamides have shown promising results in this area, with primary sulfamoyl-bearing analogues demonstrating inhibition constants in the nanomolar range against both hCA IX (16.4 to 65.3 nM) and hCA XII (29.3 to 57.5 nM). nih.gov Some derivatives have achieved subnanomolar to low nanomolar inhibition, highlighting the potential for developing isoform-selective inhibitors. researchgate.netnih.gov The structure-activity relationship is sharp, with minor structural modifications leading to significant changes in inhibitory potency. researchgate.netnih.gov
| Compound/Analog Type | Target Isoform | Inhibition Constant (Kᵢ/IC₅₀) | Reference |
| Benzothiazole-ureido-sulfonamides | hCA I | 361.7 nM - 12.59 µM | nih.gov |
| Benzothiazole-ureido-sulfonamides | hCA II | 54.1 - 785.2 nM | nih.gov |
| Primary sulfamoyl-benzothiazoles | hCA IX | 16.4 - 65.3 nM | nih.gov |
| Primary sulfamoyl-benzothiazoles | hCA XII | 29.3 - 57.5 nM | nih.gov |
| 2-Amino/Acylamino-benzothiazole sulfonamides | hCA II, VII, IX | Subnanomolar to low nanomolar | researchgate.netnih.gov |
| Hydrazonobenzenesulfonamides | hCA IX | 15.4 - 23.4 nM | nih.gov |
| Thiazole-sulfonamide hybrid | CA IX | IC₅₀ = 0.021 µM | monash.edu |
Dihydropteroate (B1496061) Synthase (DHPS) and Dihydrofolate Reductase (DHFR) Inhibition
The folate synthesis pathway is a critical target for antimicrobial agents. Sulfonamides are known to act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria. nih.govresearchgate.net They mimic the natural substrate of DHPS, p-aminobenzoic acid (pABA). nih.gov
Benzothiazole-containing sulfonamides have been designed as dual inhibitors of both DHPS and dihydrofolate reductase (DHFR), the subsequent enzyme in the folate pathway. diva-portal.org This dual inhibition can lead to a synergistic antimicrobial effect. nih.gov A series of N-sulfonamide 2-pyridones incorporating a benzothiazole moiety were synthesized and showed potent inhibitory activity against both enzymes. One of the most potent compounds exhibited IC₅₀ values of 2.76 µg/mL against DHPS and 0.20 µg/mL against DHFR. diva-portal.org Docking studies revealed that this compound could occupy both the pABA and pterin (B48896) binding pockets of DHPS, as well as the pterin binding pocket of DHFR. diva-portal.org
The inhibition of DHFR prevents the reduction of dihydrofolate to tetrahydrofolate, a crucial step in the synthesis of nucleotides and certain amino acids, ultimately leading to the cessation of bacterial growth. nih.govnih.govgoogle.com The development of dual inhibitors is a strategy to combat the emergence of drug resistance. diva-portal.org
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition
Cholinesterase inhibitors are a cornerstone in the management of Alzheimer's disease. Benzothiazole derivatives have been investigated for their ability to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).
A series of sulfonyl thioureas containing a benzo[d]thiazole ring demonstrated significant inhibitory activity against both AChE and BuChE. nih.gov One of the most potent compounds displayed IC₅₀ values of 0.027 µM for AChE and 0.043 µM for BuChE. nih.gov Kinetic studies indicated a competitive-type inhibition mechanism for these compounds. nih.gov
Other benzothiazole derivatives have also shown promise as multi-target-directed ligands for Alzheimer's disease, inhibiting cholinesterases as well as other relevant enzymes like monoamine oxidase B (MAO-B). nih.gov For example, a pyrrolidinyl-substituted benzothiazole derivative showed IC₅₀ values of 6.7 µM for AChE and 2.35 µM for BuChE. nih.gov
| Compound/Analog Type | Target Enzyme | Inhibition Constant (IC₅₀/Kᵢ) | Reference |
| Benzothiazole-sulfonyl thiourea | AChE | IC₅₀ = 0.027 µM | nih.gov |
| Benzothiazole-sulfonyl thiourea | BuChE | IC₅₀ = 0.043 µM | nih.gov |
| Pyrrolidinyl-benzothiazole | AChE | IC₅₀ = 6.7 µM | nih.gov |
| Pyrrolidinyl-benzothiazole | BuChE | IC₅₀ = 2.35 µM | nih.gov |
| Thiazole-bearing sulfonamide | AChE | IC₅₀ = 0.10 µM | acs.org |
| Thiazole-bearing sulfonamide | BuChE | IC₅₀ = 0.20 µM | acs.org |
Inhibition of Other Key Enzymes (e.g., USP7, DNA Gyrase, COVID-19 Main Protease, Urease, α-Glucosidase, α-Amylase)
The versatility of the benzothiazole sulfonamide scaffold extends to a range of other therapeutically relevant enzymes.
Ubiquitin-Specific Protease 7 (USP7): USP7 is a deubiquitinase implicated in cancer. Benzothiazole-bearing N-sulfonamide 2-pyridone derivatives have been evaluated as USP7 inhibitors. nih.gov Docking studies have shown that these compounds can interact with the active site of the USP7 enzyme. nih.gov
DNA Gyrase: As a type II topoisomerase, DNA gyrase is a validated target for antibacterial drugs. brc.hu Benzothiazole-based inhibitors have been developed that show potent, nanomolar inhibition of E. coli DNA gyrase. nih.govacs.orgbrc.hu These inhibitors bind to the ATP-binding site of the GyrB subunit. nih.gov
COVID-19 Main Protease (Mpro): The main protease of SARS-CoV-2 is a critical enzyme for viral replication. Thiazole-based derivatives have been designed as inhibitors of Mpro. nih.govnih.gov Some N-(substituted-thiazol-2-yl)cinnamamide analogs, including those with a benzothiazole moiety, were found to be active against the viral protease with IC₅₀ values in the micromolar range. nih.govnih.gov
Urease: Urease is a key enzyme for the survival of Helicobacter pylori in the stomach. Benzothiazole derivatives have been identified as potent urease inhibitors, suggesting their potential in treating H. pylori infections. researchgate.netresearchgate.net
α-Glucosidase and α-Amylase: These enzymes are involved in carbohydrate digestion, and their inhibition is a therapeutic strategy for managing type 2 diabetes. Benzothiazole-based sulfonamides have been shown to be active inhibitors of both α-amylase and α-glucosidase, with some derivatives exhibiting IC₅₀ values in the low micromolar range. researchgate.netresearchgate.netnih.gov
Molecular Mechanisms of Antimicrobial Action
The antimicrobial properties of this compound and its analogs are primarily attributed to their ability to disrupt essential bacterial metabolic pathways.
Targeting Folate Synthesis Pathways in Bacterial Systems
As previously discussed, the primary mechanism of antimicrobial action for sulfonamides is the inhibition of the folate biosynthesis pathway. nih.govresearchgate.net By competitively inhibiting DHPS, these compounds prevent the synthesis of dihydropteroate, a precursor to folic acid. nih.govnih.gov Bacteria, unlike humans who obtain folate from their diet, must synthesize it de novo, making this pathway an excellent target for selective toxicity. nih.govgoogle.com
The development of benzothiazole sulfonamides as dual inhibitors of both DHPS and DHFR further enhances their antimicrobial efficacy. diva-portal.org By blocking two key enzymes in the same pathway, the likelihood of developing resistance is reduced, and a more potent bacteriostatic or even bactericidal effect can be achieved. nih.gov This dual-targeting strategy represents a significant advancement in the design of novel antimicrobial agents based on the benzothiazole scaffold.
Activity Against Gram-Positive and Gram-Negative Bacteria (e.g., M. tuberculosis H37Rv)
Benzothiazole sulfonamides have demonstrated notable antibacterial properties, particularly against Gram-positive bacteria. Several studies have synthesized and evaluated various derivatives for their efficacy against a range of bacterial strains. For instance, a series of thiazole (B1198619) and benzothiazole compounds with a benzenesulfonamide (B165840) moiety at the 2-position were shown to be effective against several bacilli, staphylococci, and streptococci, including methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis strains, with Minimum Inhibitory Concentration (MIC) values ranging from 0.3 to 100 µg/mL. capes.gov.brresearchgate.net However, these specific analogs showed no significant inhibition of the Gram-negative bacterium Escherichia coli. researchgate.net
In the fight against tuberculosis, benzothiazole-based compounds have emerged as promising candidates. A series of 2-(aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives were synthesized and tested for their antitubercular activity against the Mycobacterium tuberculosis H37Rv strain. nih.gov Several of these analogs, such as compounds with 4-fluoro, 4-chloro, or 3-nitro-4-chloro substitutions on the phenyl ring, exhibited potent activity with MIC values of 1.6 µg/mL, which is comparable to the standard drug isoniazid. nih.gov The mechanism for these analogs is suggested to involve the inhibition of crucial mycobacterial enzymes like decaprenylphosphoryl-β-D-ribofuranose 2'-oxidase (DprE1). nih.gov Molecular docking studies support this, showing strong binding affinities of the active compounds within the DprE1 enzyme's active site. nih.gov
Conversely, some structural variations lead to activity against Gram-negative bacteria. For example, the 2-(2,4-dichlorophenyl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide analog displayed significant activity against Gram-positive bacteria (S. aureus and B. subtilis with MICs of 6.25 µg/mL) and also showed improved activity against the Gram-negative K. pneumoniae with an MIC of 12.5 µg/mL. nih.gov The combination of the benzothiazole core with other heterocyclic systems, like imidazole, has also yielded compounds with broad-spectrum activity against both Gram-positive and Gram-negative bacteria. nih.gov
Table 1: Antibacterial and Antitubercular Activity of Benzothiazole Sulfonamide Analogs
| Compound Class | Test Organism | Activity (MIC, µg/mL) | Reference |
|---|---|---|---|
| Benzenesulfonamide-thiazole/benzothiazole | Gram-positive bacteria (various) | 0.3 - 100 | capes.gov.brresearchgate.net |
| Benzenesulfonamide-thiazole/benzothiazole | Escherichia coli (Gram-negative) | >100 | researchgate.net |
| 2-(Aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamides | Mycobacterium tuberculosis H37Rv | 1.6 | nih.gov |
| 2-(2,4-dichlorophenyl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide | Staphylococcus aureus | 6.25 | nih.gov |
| 2-(2,4-dichlorophenyl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide | Bacillus subtilis | 6.25 | nih.gov |
| 2-(2,4-dichlorophenyl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide | Klebsiella pneumoniae | 12.5 | nih.gov |
Antioxidant Activity at the Molecular Level
The benzothiazole scaffold is recognized for its antioxidant potential, which is crucial in mitigating oxidative stress implicated in numerous diseases. pharmacyjournal.innih.gov The antioxidant action of its sulfonamide derivatives can be attributed to several mechanisms at the molecular level.
A primary mechanism of antioxidant action is the scavenging of free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method to evaluate this capacity. The antioxidant molecule donates a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. nih.gov
Several studies have demonstrated the radical scavenging ability of benzothiazole sulfonamide analogs. A series of 2-aminothiazole (B372263) sulfonamide derivatives were synthesized and showed potent DPPH scavenging activity, with some compounds achieving over 90% radical inhibition. excli.de Similarly, novel 2-thiouracil-5-sulfonamide derivatives incorporating a thiazole moiety displayed remarkable free radical scavenging efficacies, with IC50 values (the concentration required to scavenge 50% of DPPH radicals) as low as 7.55 µg/mL, which was more potent than the standard antioxidant ascorbic acid in the same study. nih.gov The high electron-donating capacity of the thiazole ring, sometimes enhanced by the presence of a sulfur atom, is believed to contribute significantly to this activity. nih.gov
Superoxide (B77818) dismutase (SOD) is a vital endogenous antioxidant enzyme that catalyzes the dismutation of the superoxide anion (O₂·⁻) into molecular oxygen and hydrogen peroxide. nih.gov Certain synthetic compounds, known as SOD mimics, can replicate this catalytic activity and represent a therapeutic strategy for diseases involving oxidative stress. nih.gov
Research into 2-aminothiazole sulfonamide derivatives has shown that these compounds can exhibit significant SOD-mimetic activity. excli.de In one study, the most promising analog demonstrated 99.02% SOD-mimetic activity. excli.de The mechanism involves the compound acting as a redox catalyst, cycling between oxidized and reduced states to neutralize superoxide radicals. This activity is crucial as it helps to control the levels of a primary reactive oxygen species (ROS), preventing further oxidative damage. While many SOD mimics are metal complexes (e.g., manganese-based), certain organic molecules, including heterocyclic sulfonamides, also show this valuable property. nih.govnih.gov
Table 2: Antioxidant Profile of Thiazole/Benzothiazole Sulfonamide Analogs
| Compound Class | Assay | Activity | Reference |
|---|---|---|---|
| 2-Aminothiazole sulfonamides | DPPH Scavenging | >90% inhibition | excli.de |
| 2-Aminothiazole sulfonamides | SOD-Mimetic Activity | 99.02% activity | excli.de |
| Thiazole-containing 2-thiouracil-5-sulfonamides | DPPH Scavenging | IC50 = 7.55 µg/mL | nih.gov |
| Novel benzothiazole derivatives | DPPH Scavenging | Moderate to low activity | nih.gov |
Antiviral Mechanisms of Action
The sulfonamide group is a well-established pharmacophore in antiviral drug discovery, and its combination with a benzothiazole nucleus has yielded compounds with a broad spectrum of activity against various DNA and RNA viruses. mdpi.comnih.govnih.gov
The antiviral action of benzothiazole sulfonamides often involves targeting key viral enzymes or interfering with the viral replication cycle. For example, a series of newly synthesized (3-benzo[d]thiazol-2-yl)-2-pyridone derivatives bearing an N-sulfonamide linkage were evaluated for their antiviral potency. nih.gov These compounds were tested against a panel of viruses including Herpes Simplex Virus type 1 (HSV-1), Coxsackievirus B4 (CBV4), and Hepatitis A Virus (HAV). nih.gov
The results indicated that several analogs exhibited significant viral reduction. Against HSV-1, three compounds showed a viral load reduction of over 60%, with two reaching 70%. nih.gov Five different analogs were effective against CBV4, reducing viral presence by over 50%. nih.gov The mechanism of action for some of these compounds was linked to the inhibition of ubiquitin-specific protease 7 (USP7), a host enzyme that some viruses exploit for their replication. By inhibiting this enzyme, the compounds disrupt the viral life cycle. The selectivity index (SI), a ratio of a compound's cytotoxicity to its antiviral activity, for some of these analogs was comparable to the standard drug Acyclovir, highlighting their potential. nih.gov Other sulfonamide-containing heterocyclic compounds have been shown to inhibit viral entry, replication enzymes like RNA polymerase, or other critical viral proteins. nih.govproquest.com
Table 3: Antiviral Activity of Benzothiazole N-Sulfonamide Analogs
| Compound Class | Virus | Activity | Reference |
|---|---|---|---|
| Benzothiazole N-sulfonamide 2-pyridones | HSV-1 | Up to 70% viral reduction | nih.gov |
| Benzothiazole N-sulfonamide 2-pyridones | Coxsackievirus B4 (CBV4) | >50% viral reduction | nih.gov |
| Benzothiazole N-sulfonamide 2-pyridones | Hepatitis A Virus (HAV) | >50% viral reduction | nih.gov |
| Sulfonamide-containing quinolines | Influenza H9N2, NDV, IBDV | High activity, low IC50 | nih.govproquest.com |
Antineoplastic/Anticancer Mechanisms (Cellular and Molecular Focus, excluding clinical)
Benzothiazole derivatives, including sulfonamides, are a prominent class of compounds investigated for their anticancer properties, acting through diverse cellular and molecular mechanisms. nih.govnih.govtandfonline.com
One of the key mechanisms is the inhibition of enzymes crucial for cancer cell survival and proliferation. Benzothiazole sulfonamides have been identified as potent inhibitors of carbonic anhydrase (CA) isoforms, particularly CA IX and CA XII, which are overexpressed in many hypoxic tumors. nih.govresearchgate.net These enzymes help cancer cells to survive in acidic microenvironments by regulating pH. Inhibition of CA IX and CA XII disrupts this pH balance, leading to apoptosis. Certain benzothiazole-sulfonamide analogs have shown high selectivity for these tumor-associated CAs over the ubiquitous CA I and II isoforms, which is a desirable trait for targeted therapy. researchgate.net
Another significant anticancer mechanism is the disruption of the microtubule network, which is essential for cell division (mitosis). A novel thiazole-chalcone/sulfonamide hybrid was shown to inhibit tubulin polymerization (IC50 = 2.72 μM), arresting cancer cells in the G2/M phase of the cell cycle. nih.govresearchgate.net This disruption of the cytoskeleton triggers apoptosis.
The induction of apoptosis (programmed cell death) is a common endpoint for these mechanisms. The thiazole-sulfonamide hybrid mentioned above was found to induce apoptosis in HT-29 colon cancer cells by upregulating the tumor suppressor protein p53 and the pro-apoptotic protein Bax, while downregulating the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio leads to the activation of the intrinsic mitochondrial pathway of apoptosis, confirmed by the activation of initiator caspase-9 and executioner caspase-3. nih.gov Other reported mechanisms for benzothiazole derivatives include the inhibition of topoisomerase enzymes, which disrupts DNA replication and repair in cancer cells. bpasjournals.com
Table 4: Anticancer Mechanisms of Benzothiazole Sulfonamide Analogs
| Compound Class/Analog | Cancer Cell Line | Mechanism of Action | IC50 | Reference |
|---|---|---|---|---|
| Thiazole-sulfonamide hybrid | HT-29 (Colon) | Tubulin polymerization inhibition, CA IX inhibition, Apoptosis induction | 0.98 µM | nih.govresearchgate.net |
| Benzothiazole-sulfonamide | Various | Carbonic Anhydrase (CA IX, XII) inhibition | Varies | nih.govresearchgate.net |
| Substituted bromopyridine acetamide (B32628) benzothiazole | SKRB-3 (Breast), SW620 (Colon), A549 (Lung), HepG2 (Liver) | Apoptosis induction | 1.2 nM - 48 nM | nih.gov |
| 2-Aminobenzothiazole (B30445) derivatives | E. coli, S. aureus | Not specified (Antimicrobial context) | <10 µg/mL | bpasjournals.com |
| Chlorobenzyl indole (B1671886) semicarbazide (B1199961) benzothiazole | HT-29 (Colon), H460 (Lung), A549 (Lung), MDA-MB-231 (Breast) | Not specified | 0.024 µM - 0.88 µM | tandfonline.com |
Antiproliferative Effects on Cancer Cell Lines
Analogs of this compound have demonstrated notable antiproliferative activity across a range of human cancer cell lines. The cytotoxic effects of these compounds are often dose-dependent. For instance, a series of sulfanilamide-1,2,3-triazole hybrids exhibited moderate to potent activity against MGC-803 (human gastric cancer), MCF-7 (human breast cancer), and PC-3 (human prostate cancer) cell lines. nih.gov One particular derivative, 4-methyl-N-((1-(3-phenoxybenzyl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide, was found to be most effective against PC-3 cells with an IC50 value of 4.08 μM. nih.gov
Similarly, newly synthesized isatin (B1672199) sulfonamide hybrids have been evaluated for their anticancer effects on hepatic cancer cell lines, HepG2 and Huh7. mdpi.com Among these, three derivatives (3a, 4b, and 4c) showed promising cytotoxic effects against these cancer cells while exhibiting non-cytotoxic effects on a noncancerous cell line (RPE1), suggesting a degree of selectivity. mdpi.com Another study on new sulfonamide-based glycosides incorporating a 1,2,3-triazole moiety also reported significant cytotoxic activity against HepG-2 and MCF-7 cell lines, with some compounds showing IC50 values comparable to the standard anticancer drug doxorubicin. nih.gov
The antiproliferative activity of pyrazole-containing benzo[d]thiazole derivatives has also been investigated. nih.gov These compounds showed moderate to significant inhibitory activity against four human cancer cell lines: triple-negative breast cancer (MDA-MB-231), non-triple-negative breast cancer (MCF-7), and two types of human hepatocarcinoma cells (HepG2 and SMMC-7721) at a concentration of 10 µM. nih.gov Furthermore, a novel thiazole-sulfonamide hybrid was shown to be cytotoxic against HT-29 (colon), A549 (lung), 786-O (renal), and MCF-7 (breast) cancer cell lines. frontiersin.org
Below is a table summarizing the antiproliferative activities of some benzo[d]thiazole-2-sulfonamide analogs.
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Sulfanilamide-1,2,3-triazole hybrids | PC-3 | 4.08 | nih.gov |
| Isatin sulfonamide derivatives | HepG2, Huh7 | Varies | mdpi.com |
| Sulfonamide-based glycosides | HepG-2 | 8.39–16.90 | nih.gov |
| Sulfonamide-based glycosides | MCF-7 | 19.57–21.15 | nih.gov |
| Pyrazole with benzo[d]thiazole derivatives | MDA-MB-231, MCF-7, HepG2, SMMC-7721 | Active at 10 µM | nih.gov |
| Thiazole-sulfonamide hybrid | HT-29, A549, 786-O, MCF-7 | Varies | frontiersin.org |
| 3-nitrophenylthiazolyl derivative 4d | MDA-MB-231 | 1.21 | mdpi.com |
| Coumarin (B35378) sulfonamide 9c | MDA-MB-231 | - | mdpi.com |
Modulation of Cellular Processes (e.g., Apoptosis Induction, Cell Cycle Perturbation)
The antiproliferative effects of these sulfonamide analogs are closely linked to their ability to modulate key cellular processes such as apoptosis (programmed cell death) and the cell cycle. For example, a synthetic sulfonamide chalcone (B49325) was found to induce cell cycle arrest at the G2/M phase in colorectal adenocarcinoma metastatic cells (SW-620), leading to cell death through apoptosis and necrosis. nih.gov This was associated with the cleavage of PARP and altered expression of apoptosis-related proteins like Bax and caspase 8. nih.gov
Similarly, a pyrazole-containing benzo[d]thiazole derivative, compound 8l, was shown to induce apoptosis in a dose-dependent manner in MDA-MB-231 breast cancer cells. nih.gov Treatment with this compound led to a significant increase in the percentage of apoptotic cells. nih.gov Another study on a 3-nitrophenylthiazolyl derivative (4d) demonstrated that it induced apoptosis in MDA-MB-231 cells, causing a marked increase in both early and late apoptotic cells. mdpi.com This compound also caused cell cycle arrest at the G1 and G2/M phases. mdpi.com
Furthermore, a coumarin sulfonamide derivative, compound 9c, was found to induce apoptosis in MDA-MB-231 cells by increasing the levels of intracellular reactive oxygen species (ROS) and upregulating the expression of caspase-3. mdpi.com In a study of thiadiazole-based anticancer agents, two compounds were shown to induce apoptosis and cell cycle arrest in a glioma cell line by suppressing Akt activity. turkjps.org
Interactions with Oncogenic Targets (e.g., Carbonic Anhydrase IX)
A significant mechanism of action for many sulfonamide-based compounds is the inhibition of carbonic anhydrases (CAs), a family of enzymes involved in various physiological and pathological processes, including cancer. nih.gov The tumor-associated isoform, Carbonic Anhydrase IX (CA IX), is a key target due to its role in regulating pH in the tumor microenvironment, which promotes tumor growth and metastasis.
Several benzo[d]thiazole sulfonamide analogs have been investigated as inhibitors of various CA isoforms. A study on a series of benzo[d]thiazole-5- and 6-sulfonamides identified several potent and isoform-selective inhibitors of the cytosolic hCA I, II, and VII, as well as the transmembrane, tumor-associated hCA IX. nih.gov Some of these compounds exhibited subnanomolar to low nanomolar inhibition constants. nih.gov
A novel thiazole-sulfonamide hybrid was designed as a dual inhibitor of tubulin polymerization and CA IX. frontiersin.org Molecular docking studies confirmed strong and specific interactions of this compound within the active site of CA IX. frontiersin.org The sulfonamide moiety is thought to enhance binding affinity by forming hydrogen bonds within the active site. frontiersin.org Another study on 2-N,N-Dimethylamino-1,3,4-thiadiazole-5-methanesulfonamide showed it to be a potent inhibitor of several CA isoforms, including CA IX, with inhibition constants (Ki) in the nanomolar range. nih.gov
Neuroprotective Mechanisms
In addition to their anticancer properties, thiazole sulfonamide derivatives have emerged as promising candidates for the treatment of neurodegenerative diseases. nih.govrsc.org
Modulation of Enzyme Activity in Neurodegenerative Pathways
One of the key neuroprotective mechanisms of thiazole sulfonamides involves the modulation of enzymes implicated in neurodegenerative pathways. A series of multifunctional thiazole sulfonamides demonstrated neuroprotective capabilities against 6-hydroxydopamine (6-OHDA)-induced damage in human neuronal SH-SY5Y cells, a model for Parkinson's disease. nih.govrsc.org The neuroprotective effects of these compounds were linked to their ability to activate sirtuin 1 (SIRT1), an enzyme with a crucial role in cellular stress responses and neuroprotection. nih.govrsc.org
Oxidative stress is a common factor in the progression of neurodegenerative diseases. nih.gov Thiazole sulfonamides have been shown to mitigate intracellular oxidative stress, which is a key aspect of their neuroprotective action. nih.govrsc.org This is achieved in part by influencing antioxidant enzyme systems. nih.gov The modulation of enzymes such as sphingomyelinases, which are involved in the production of ceramide, a molecule implicated in neuronal damage, is another potential therapeutic strategy in neurodegeneration. mdpi.com
Activation of Neuronal Ion Channels (e.g., Kv7.2/7.3)
The modulation of neuronal ion channels is another avenue through which neuroprotective effects can be achieved. The activation of voltage-gated Kv7 potassium channels, also known as M-channels, can reduce neuronal hyperexcitability, which is a factor in conditions like epilepsy and chronic pain. researchgate.net While direct evidence linking this compound to Kv7 channel activation is not yet established, the broader class of compounds that modulate these channels represents a promising area for neuroprotective drug development. researchgate.net Furthermore, some thiazole-carboxamide derivatives have been shown to have an inhibitory effect on the biophysical properties of AMPA receptors, which could be a potential neuroprotective mechanism against excitotoxicity. mdpi.com
DNA Interaction Studies
The interaction of small molecules with DNA can be a significant aspect of their mechanism of action, particularly for anticancer agents. A study on newly synthesized sulfonamide derivatives investigated their binding interactions with DNA. nih.gov The results from both experimental techniques (UV-visible spectroscopy, fluorescence, cyclic voltammetry, and viscometry) and theoretical molecular docking suggested that these derivatives are effective DNA binders. nih.gov The binding was characterized as a mixed mode of partial intercalation and groove binding. nih.gov One of the derivatives, YM-1, showed a particularly strong and spontaneous binding to DNA. nih.gov The formation of a bulky complex between the sulfonamide derivative and DNA was confirmed by a decrease in the diffusion coefficient. nih.gov
DNA Binding Affinity and Modes
Research into the DNA binding properties of benzothiazole derivatives suggests that these molecules can interact with DNA primarily through non-covalent interactions. bohrium.com The planar aromatic structure of the benzothiazole ring is conducive to intercalation, where the molecule inserts itself between the base pairs of the DNA double helix. Additionally, the sulfonamide group and other substituents can form hydrogen bonds and electrostatic interactions with the phosphate (B84403) backbone or the functional groups within the major or minor grooves of DNA.
Molecular docking studies on various benzothiazole-based compounds have indicated a potential for sequence-specific DNA interactions. bohrium.com For instance, some benzothiazole derivatives have shown a preference for binding in the minor groove of DNA. bohrium.com The specific nature and strength of these interactions are often dictated by the substituents on the benzothiazole and sulfonamide moieties.
In studies of related sulfonamide derivatives, the binding interactions with DNA have been characterized as a mixed mode, involving both intercalation and groove binding. mdpi.com The stability and spontaneity of the DNA-compound complex can be influenced by the specific chemical groups present on the molecule. For example, theoretical and experimental data on certain sulfonamides have shown that the presence of specific functional groups can lead to more stable and spontaneous interactions with DNA. mdpi.com While no specific binding data for this compound has been reported, the general principles derived from its analogs suggest a potential for DNA interaction.
Table 1: DNA Binding Characteristics of Related Sulfonamide Derivatives
| Compound Class | Observed Binding Mode(s) | Key Interacting Moieties |
| Thiazole Sulfonamides | Mixed (Intercalation and Groove Binding) | Sulfonamide group, Thiazole ring |
| Benzothiazole Derivatives | Minor Groove Binding, Intercalation | Benzothiazole ring system |
This table is illustrative and based on findings for analogous compound classes, as specific data for this compound is not available.
DNA Cleavage Activity
The ability of a compound to induce cleavage of DNA strands is a significant aspect of its potential biological activity. Research has shown that certain metal complexes of N-substituted thiazole sulfonamides possess chemical nuclease activity. bohrium.com For example, dinuclear copper(II) complexes of N-thiazol-2-yl-benzenesulfonamide and N-thiazol-2-yl-toluenesulfonamide have been reported to facilitate DNA cleavage. bohrium.com The mechanism of this cleavage is often mediated by the generation of reactive oxygen species (ROS), such as hydroxyl radicals and singlet oxygen-like entities, which can attack the deoxyribose sugar or the nucleotide bases, leading to strand scission. bohrium.com
Similarly, studies on other benzothiazole conjugates have demonstrated their ability to cleave plasmid DNA. The efficiency of DNA cleavage can be influenced by the concentration of the compound and the presence of co-reagents. These findings suggest that while the benzothiazole sulfonamide scaffold itself may not be the primary cleaving agent, its ability to complex with transition metals can impart significant DNA cleavage capabilities.
It is important to note that no studies have been found that specifically investigate the DNA cleavage activity of this compound. The information presented here is based on the activities of structurally related compounds and their metal complexes.
Table 2: DNA Cleavage Activity of Related Benzothiazole Compounds
| Compound/Complex | DNA Target | Observed Effect |
| Copper(II) complexes of N-substituted thiazole sulfonamides | Plasmid DNA | Cleavage |
| 4-Thiazolidinones-benzothiazole conjugates | Plasmid DNA | Cleavage |
This table is illustrative and based on findings for analogous compound classes, as specific data for this compound is not available.
Advanced Applications of N,n Dimethylbenzo D Thiazole 2 Sulfonamide in Organic Synthesis
Role as Protecting Groups for Amines
The protection of amine functionalities is a cornerstone of modern organic synthesis, preventing unwanted side reactions and enabling selective transformations. While a plethora of amine protecting groups exist, the benzo[d]thiazole-2-sulfonamide (BT-sulfonamide) moiety, including its N,N-dimethylated form, has been explored as a valuable addition to the synthetic chemist's toolkit. theses.cz
The introduction of the benzo[d]thiazole-2-sulfonyl group onto an amine is typically achieved through the reaction of the amine with benzo[d]thiazole-2-sulfonyl chloride in the presence of a base. This method allows for the chemoselective protection of amino groups, even in the presence of other sensitive functionalities such as hydroxyl groups. For instance, amino alcohols can be selectively protected at the nitrogen atom, leaving the hydroxyl group free for subsequent reactions. theses.cz
A key advantage of the BT-sulfonamide protecting group is its distinct cleavage conditions, which provides orthogonality to other common protecting groups. The removal of the BT-sulfonyl group can be accomplished under reductive conditions. Reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium triethylborohydride (LiEt₃BH) have been successfully employed to deprotect the amine, often in excellent yields. theses.cz This mild cleavage protocol enhances the utility of the BT-sulfonamide group in multistep syntheses of complex molecules.
Table 1: Protection and Deprotection of Amines using Benzo[d]thiazole-2-sulfonamide
| Substrate | Protection Conditions | Protected Product | Deprotection Conditions | Deprotected Product | Yield (%) |
| Amino Alcohol | Benzo[d]thiazole-2-sulfonyl chloride, Base | N-BT-sulfonyl amino alcohol | NaBH₄ or LiEt₃BH | Amino Alcohol | High |
This table is a generalized representation based on the described reactivity of BT-sulfonamides.
Applications in the Synthesis of Complex Molecular Architectures
Beyond its role as a protecting group, N,N-dimethylbenzo[d]thiazole-2-sulfonamide and its derivatives serve as valuable precursors in the construction of diverse and complex molecular scaffolds.
Precursors for Heterocyclic Systems
The inherent reactivity of the benzo[d]thiazole-2-sulfonamide moiety allows it to be a versatile starting material for the synthesis of various heterocyclic systems. While specific examples detailing the direct conversion of this compound into other heterocycles are not extensively documented, the broader class of N-substituted benzothiazole (B30560) sulfonamides has been shown to undergo transformations leading to new cyclic structures. theses.cz These transformations often involve the activation of the sulfonamide group or the benzothiazole ring, followed by intramolecular or intermolecular cyclization reactions. The ability to pre-install substituents on the nitrogen atom, as in the case of the N,N-dimethyl derivative, provides a handle for further diversification of the resulting heterocyclic products.
Generation of Reactive Intermediates
The benzothiazole sulfonyl group can act as a precursor to highly reactive intermediates, which can then be trapped in situ to form complex products. While research on this compound in this context is limited, related benzothiazole sulfone derivatives have been shown to generate trisubstituted, highly reactive olefins through Knoevenagel condensation with aldehydes. theses.cz These electron-deficient olefins are versatile intermediates that can participate in a variety of subsequent transformations, including cycloadditions and conjugate additions, to build intricate acyclic, cyclic, and polycyclic frameworks. theses.cz This suggests the potential for this compound to be adapted for the generation of analogous reactive species, thereby expanding its synthetic utility.
Chemoenzymatic Transformations Involving Sulfonamide Derivatives
The integration of enzymatic methods into organic synthesis, known as chemoenzymatic synthesis, offers powerful tools for achieving high selectivity and efficiency under mild reaction conditions. While the direct chemoenzymatic transformation of this compound is an area that remains largely unexplored, the broader class of sulfonamides has been investigated in enzymatic reactions.
For instance, enzymatic oxidative coupling reactions have been reported for the synthesis of sulfonamides, although these typically involve different structural motifs. The inherent chirality and functionality present in many enzymes could potentially be harnessed for stereoselective modifications of the this compound scaffold or its derivatives. Future research in this area could unlock novel and efficient pathways to enantiomerically enriched compounds derived from this versatile building block.
Future Research Directions and Translational Perspectives for N,n Dimethylbenzo D Thiazole 2 Sulfonamide
Development of Highly Selective Enzyme Inhibitors
The development of N,N-dimethylbenzo[d]thiazole-2-sulfonamide and its analogs as highly selective enzyme inhibitors is a significant avenue for future research. The sulfonamide group is a well-established pharmacophore known for its ability to inhibit various enzymes, most notably carbonic anhydrases (CAs).
Research has demonstrated that derivatives of benzothiazole (B30560) sulfonamides can act as potent inhibitors of several human carbonic anhydrase (hCA) isoforms. nih.govresearchgate.net For instance, a series of 2-aminobenzothiazole-6-sulfonamides were designed and found to be highly potent inhibitors of the tumor-associated isoforms hCA IX and hCA XII, with inhibition constants (KIs) in the nanomolar range. nih.gov The cytosolic isoform hCA II was also significantly inhibited by these compounds. nih.gov Further studies on benzo[d]thiazole-5- and 6-sulfonamides revealed that minor structural modifications, such as substitutions at the 2-amino position, led to substantial changes in inhibitory activity and isoform selectivity against hCA I, II, VII, and IX. researchgate.net
Future work should focus on:
Isoform-Specific Inhibition: Systematically modifying the N,N-dimethyl and benzothiazole moieties to achieve greater selectivity for specific enzyme isoforms. This is crucial for minimizing off-target effects. For example, targeting tumor-associated CAs like hCA IX and XII over ubiquitous cytosolic forms like hCA I and II is a key goal in cancer therapy. nih.gov
Exploring Other Enzyme Targets: While CAs are a primary target, the benzothiazole sulfonamide scaffold could be adapted to inhibit other enzyme classes. The structural features, including a hydrophobic aromatic ring system and hydrogen bond acceptors/donors, make it a versatile starting point for designing inhibitors for kinases, proteases, or other enzymes implicated in disease. nih.gov
Table 1: Inhibition Constants (KIs) of Selected Benzothiazole-6-sulfonamide Derivatives Against hCA Isoforms This table is representative of data for analogous compounds, illustrating the potential for developing selective inhibitors based on the benzothiazole sulfonamide scaffold.
| Compound Derivative | hCA I (KI, nM) | hCA II (KI, nM) | hCA IX (KI, nM) | hCA XII (KI, nM) |
|---|---|---|---|---|
| 2-Amino-BTZ-6-sulfonamide | >10000 | 45.4 | 5.8 | 7.2 |
| 2-(Acetylamino)-BTZ-6-sulfonamide | 857 | 25.1 | 3.1 | 5.5 |
| 2-(Propionylamino)-BTZ-6-sulfonamide | 645 | 12.3 | 2.5 | 4.8 |
| 2-(Butyrylamino)-BTZ-6-sulfonamide | 712 | 3.5 | 1.9 | 4.1 |
Source: Adapted from research on benzothiazole-6-sulfonamides. nih.gov
Exploration of Novel Synthetic Pathways with Enhanced Efficiency and Sustainability
While the synthesis of benzothiazole sulfonamides has been reported, there is a need for more efficient, scalable, and environmentally friendly methods. theses.cz Current synthetic routes often involve multiple steps and may use harsh reagents or solvents. nih.govnih.gov
Future research in this area should prioritize:
Green Chemistry Approaches: Developing synthetic protocols that utilize greener solvents (like water or PEG-400), reduce energy consumption, and minimize waste. nih.gov Methods like grindstone chemistry, which can be performed under solvent-free conditions, offer an environmentally friendly alternative. researchgate.net
Catalytic Methods: Exploring novel catalysts to improve reaction rates and yields. For instance, the use of molecular iodine as a catalyst for the cyclization step in forming the benzothiazole ring has been reported as a simple and efficient method. nih.gov
Rational Design of Derivatives with Tunable Biological Profiles
The this compound structure offers multiple sites for chemical modification, allowing for the rational design of derivatives with fine-tuned biological activities. The core structure possesses key pharmacophoric features: a lipophilic aromatic system, electron-donating nitrogen and sulfur atoms, and a hydrogen-bonding sulfonamide group. nih.gov
Key strategies for derivative design include:
Substitution on the Benzothiazole Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) onto the benzene (B151609) ring of the benzothiazole nucleus can modulate lipophilicity, electronic properties, and steric hindrance, thereby influencing target binding and pharmacokinetic properties. nih.gov
Hybrid Molecule Approach: Combining the benzothiazole sulfonamide moiety with other known pharmacophores to create hybrid molecules with dual or enhanced activity. For example, incorporating groups known for antibacterial or anticancer effects could lead to multifunctional drug candidates. nih.gov
This approach has been successfully used to create benzothiazole derivatives with potent anticonvulsant, antimicrobial, and anti-inflammatory activities. nih.govresearchgate.netresearchgate.net
Addressing Challenges in Drug Resistance Mechanisms (e.g., Antimicrobial Resistance)
The rise of antimicrobial resistance is a critical global health threat, necessitating the discovery of novel antibacterial agents. nih.gov Sulfonamides, or "sulfa drugs," were among the first effective antibiotics, and their derivatives continue to be an important area of research. theses.cznih.gov They typically function by inhibiting dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. theses.cz
Future research on this compound and its analogs in this context should focus on:
Activity against Resistant Strains: Testing derivatives against a broad panel of drug-resistant bacterial strains, such as methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net Studies have shown that some benzothiazole sulfonamides are effective against Gram-positive bacteria, including resistant strains. researchgate.net
Novel Mechanisms of Action: Investigating whether these compounds can overcome existing resistance mechanisms or act via novel targets. Combining the sulfonamide with other moieties may yield compounds that are not susceptible to traditional sulfonamide resistance. nih.gov
Synergistic Combinations: Exploring the synergistic effects of benzothiazole sulfonamides with existing antibiotics. This approach can restore the efficacy of older drugs and reduce the likelihood of developing new resistance. researchgate.net For example, synergistic inhibitory activity was observed when active antibacterial sulfonamides were combined with trimethoprim. researchgate.net
Table 2: Representative Antibacterial Activity (MIC, µg/mL) of Analogous Sulfonamide Derivatives This table showcases the potential of related scaffolds against various bacterial strains.
| Compound Derivative | S. aureus | B. subtilis | E. coli |
|---|---|---|---|
| Sulfanilamide-based BTZ | 6.25 | 6.25 | >100 |
| Nitro-substituted BTZ | 25 | 12.5 | >100 |
| Ciprofloxacin (Standard) | 1.25 | 1.25 | 1.25 |
Source: Adapted from studies on thiazole (B1198619) and benzothiazole sulfonamides. nih.govresearchgate.net
Integration of Advanced Computational Methods for De Novo Design and Optimization
Computer-Aided Drug Design (CADD) is an indispensable tool for accelerating the drug discovery process. nih.gov Integrating advanced computational methods can guide the synthesis of novel this compound derivatives with improved properties.
Key computational approaches include:
Molecular Docking: This technique predicts the binding modes of a ligand within the active site of a target protein, such as a specific carbonic anhydrase isoform. nih.gov Docking studies can help rationalize structure-activity relationships (SAR) and guide the design of more potent and selective inhibitors. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. excli.de These models can be used to predict the activity of virtual compounds before they are synthesized, saving time and resources.
Density Functional Theory (DFT): DFT and other quantum chemical calculations can be used to determine the electronic properties, molecular geometry, and reactivity of the molecules. nih.gov This information is valuable for understanding reaction mechanisms and designing molecules with desired electronic features for optimal target interaction. rsc.orgpsu.edu
De Novo Design: Advanced algorithms can design novel molecules from scratch that are predicted to fit a specific binding site and have desirable drug-like properties. This approach can help explore new chemical space around the benzothiazole sulfonamide scaffold.
By combining these computational tools with synthetic chemistry and biological testing, the design-make-test-analyze cycle can be significantly streamlined, leading to the faster identification of promising drug candidates. excli.de
Q & A
Q. Advanced Research Focus
- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps using Gaussian09 at the B3LYP/6-311++G(d,p) level to assess charge-transfer potential .
- Molecular Electrostatic Potential (MEP) Maps : Identify electron-rich regions (sulfonamide oxygen) for designing optoelectronic materials .
- Molecular Dynamics (MD) Simulations : Model interactions with polymers or nanoparticles to optimize composite stability .
How do researchers address inconsistencies in spectroscopic data for sulfonamide derivatives?
Advanced Research Focus
Contradictions in NMR or IR spectra often stem from tautomerism or solvent effects. Mitigation strategies include:
- Variable Temperature NMR : Detect tautomeric shifts (e.g., sulfonamide ↔ sulfonic acid) by analyzing peak splitting at low temperatures .
- Deuteration Studies : Replace exchangeable protons (e.g., NH) with deuterium to simplify spectra .
- Cross-Validation : Compare data across multiple techniques (e.g., X-ray crystallography for unambiguous confirmation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
